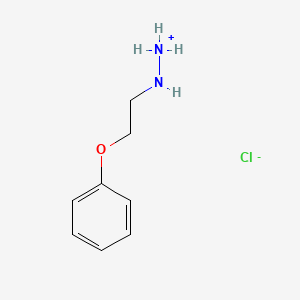

(2-Phenoxyethyl)hydrazine hydrochloride

Descripción general

Descripción

(2-Phenoxyethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is a hydrazine derivative, characterized by the presence of a phenoxyethyl group attached to a hydrazine moiety. This compound is primarily used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxyethyl)hydrazine hydrochloride typically involves the reaction of 2-phenoxyethanol with hydrazine hydrate in the presence of hydrochloric acid. The general reaction scheme is as follows:

Starting Materials: 2-phenoxyethanol and hydrazine hydrate.

Reaction Conditions: The reaction is carried out under reflux conditions, usually at temperatures ranging from 80°C to 100°C.

Procedure: 2-phenoxyethanol is added to a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol or water). Hydrochloric acid is then added dropwise to the reaction mixture. The mixture is heated under reflux for several hours until the reaction is complete.

Isolation: The product is isolated by cooling the reaction mixture, filtering off any precipitate, and recrystallizing the solid from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Handling: Large quantities of 2-phenoxyethanol and hydrazine hydrate are handled in industrial reactors.

Continuous Reflux: The reaction is carried out in continuous reflux systems to ensure efficient mixing and heat transfer.

Automated Isolation: The product is isolated using automated filtration and recrystallization systems to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2-Phenoxyethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products Formed

Oxidation Products: Azides, nitroso compounds, or other oxidized derivatives.

Reduction Products: Hydrazones, amines, or other reduced derivatives.

Substitution Products: Alkylated or acylated hydrazine derivatives.

Aplicaciones Científicas De Investigación

(2-Phenoxyethyl)hydrazine hydrochloride is a chemical compound with potential applications in various scientific fields. This article aims to provide a detailed overview of its applications, drawing from diverse and verified sources.

Chemical Properties and Structure

This compound has the molecular formula C8H13ClN2O . The compound contains a hydrazine moiety linked to a phenoxyethyl group, and it is formulated as a hydrochloride salt .

Pharmaceutical Research

1,2,4-triazole heterocyclic carbon compounds, including 2-[3-[4-(halo-phenyl)-1-piperazinyl]propyl]-5-ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-ones, have therapeutic applications in treating depression . These compounds exhibit tranquilizing, hypotensive, and analgesic actions based on animal tests .

The development of phenoxyethyl-1,2,4-triazol-3-one derivatives has shown promise as antianxiety agents and tranquilizers in human therapy .

Certain hydrazine derivatives have demonstrated pharmacological activity .

Use as a bactericide

2-Phenoxyethanol (2PE), related to this compound, is a common preservative and bactericide found in many dermatological products . Research has explored the synthesis and copolymerization of vinylpyrrolidone (VP) derivatives with 2-phenoxyethyl acrylate to create bioactive compounds .

Material Science

Teflon finishes have been applied to materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, ceramics, and other materials . Specific uses for Teflon Finishes include conveyor chutes, dump valves, extrusion dies, molding dies, packaging equipment, paint mixers, and textile drying cans .

Toxicology

Mecanismo De Acción

The mechanism of action of (2-Phenoxyethyl)hydrazine hydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazine moiety can form covalent bonds with carbonyl groups in proteins, leading to enzyme inhibition or modification. This interaction can disrupt normal cellular processes, which is the basis for its potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Phenylhydrazine hydrochloride: Similar in structure but lacks the phenoxyethyl group.

(2-Phenoxyethyl)amine hydrochloride: Similar but contains an amine group instead of a hydrazine moiety.

(2-Phenoxyethyl)hydrazine: The free base form without the hydrochloride salt.

Uniqueness

(2-Phenoxyethyl)hydrazine hydrochloride is unique due to the presence of both the phenoxyethyl group and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.

Actividad Biológica

(2-Phenoxyethyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H14N2O·HCl. It features a hydrazine functional group attached to a phenoxyethyl moiety, which contributes to its unique chemical properties. The synthesis of this compound typically involves the reaction of phenoxyethylamine with hydrazine derivatives under controlled conditions.

Biological Activities

Research has demonstrated that this compound exhibits a variety of biological activities, including:

- Anticancer Activity : Studies indicate that this compound has potential anticancer properties. For instance, derivatives have been evaluated against various cancer cell lines, showing significant cytotoxic effects. One study reported IC50 values ranging from 4 to 17 μM against different cancer cell lines, indicating promising anticancer activity .

- Antimicrobial Properties : The compound has also been explored for its antimicrobial effects. Hydrazone derivatives related to (2-Phenoxyethyl)hydrazine have shown activity against bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

- Neuroprotective Effects : In neurochemistry research, (2-Phenoxyethyl)hydrazine derivatives have been studied for their interactions with neurotransmitter systems. These compounds may act as modulators or inhibitors, potentially leading to new treatments for neurological disorders .

Case Studies and Experimental Findings

Several studies highlight the biological effects of this compound and its derivatives:

- Anticancer Studies :

- Antimicrobial Activity :

-

Neurochemical Investigations :

- In vitro studies assessed the interaction of (2-Phenoxyethyl)hydrazine derivatives with specific neurotransmitter receptors, revealing potential pathways for neuroprotective effects .

Summary of Findings

The biological activities of this compound can be summarized in the following table:

Propiedades

IUPAC Name |

2-phenoxyethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJBRRKMKRWPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962416 | |

| Record name | (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4230-21-1 | |

| Record name | (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.